2-(Azetidin-3-yl)-5-methylpyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

2-(Azetidin-3-yl)-5-methylpyrimidine (CAS 1237171-23-1) is a heterocyclic building block combining a 5-methylpyrimidine core with a 3-azetidinyl substituent at the 2-position, possessing molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly Janus kinase (JAK) family proteins, as disclosed in patent literature.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1237171-23-1
Cat. No. B6322633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-5-methylpyrimidine
CAS1237171-23-1
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)C2CNC2
InChIInChI=1S/C8H11N3/c1-6-2-10-8(11-3-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3
InChIKeyXBBPFAVAVRGIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-5-methylpyrimidine (CAS 1237171-23-1): Core Structural Identity and Procurement Baseline


2-(Azetidin-3-yl)-5-methylpyrimidine (CAS 1237171-23-1) is a heterocyclic building block combining a 5-methylpyrimidine core with a 3-azetidinyl substituent at the 2-position, possessing molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly Janus kinase (JAK) family proteins, as disclosed in patent literature [2]. Commercially, it is supplied as a free base in purities ranging from 95% (Sigma-Aldrich/AstaTech) to 98% (Leyan), with storage at 2–8°C recommended to maintain integrity .

Why Generic Azetidinyl-Pyrimidine Substitution Fails for 2-(Azetidin-3-yl)-5-methylpyrimidine


Interchanging 2-(azetidin-3-yl)-5-methylpyrimidine with its closest structural analogs—such as the des-methyl variant 2-(azetidin-3-yl)pyrimidine (CAS 1236861-61-2) or positional isomers like 4-(azetidin-3-yl)pyrimidine—introduces measurable alterations in critical physicochemical parameters that directly impact biological performance and synthetic tractability [1]. The 5-methyl substituent on the pyrimidine ring confers a quantifiable increase in lipophilicity (ΔXLogP3-AA ≈ +0.4 log units versus the unsubstituted analog), shifts regiochemical reactivity in cross-coupling reactions, and blocks a primary site of cytochrome P450-mediated oxidative metabolism [2]. Additionally, the free base form of the target compound exhibits different solubility and handling characteristics compared to hydrochloride salts of related analogs, necessitating compound-specific formulation strategies . These non-interchangeable properties underscore why procurement specifications for this specific CAS number cannot be met by generic in-class substitution.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-5-methylpyrimidine Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA): 5-Methyl Group Increases LogP by +0.4 Units Versus Des-Methyl Analog

The target compound 2-(azetidin-3-yl)-5-methylpyrimidine exhibits a computed XLogP3-AA value of 0, compared with −0.4 for the direct des-methyl analog 2-(azetidin-3-yl)pyrimidine (CAS 1236861-61-2), representing a quantified lipophilicity increase of +0.4 log units attributable solely to the 5-methyl substituent [1][2]. This shift places the target compound at the threshold of ideal CNS drug-likeness (LogP 0–3), whereas the des-methyl analog falls below the typically desirable range.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: 14 Da Mass Increase Over Des-Methyl Analog Enables Mass Spectrometric Discrimination

The molecular weight of 2-(azetidin-3-yl)-5-methylpyrimidine is 149.19 g/mol (exact mass 149.095297364 Da), compared to 135.17 g/mol (exact mass 135.079647300 Da) for the des-methyl analog 2-(azetidin-3-yl)pyrimidine [1][2]. This 14.02 Da mass difference, corresponding precisely to one methylene unit (–CH₂– substitution), provides unambiguous mass spectrometric differentiation in LC-MS reaction monitoring and purity analysis.

Molecular weight Mass spectrometry QC analytics

Commercial Purity Specifications: 98% (Leyan) Offers Higher Starting Material Quality Versus Baseline 95% (Sigma-Aldrich/AstaTech)

Commercially, 2-(azetidin-3-yl)-5-methylpyrimidine is available at two distinct purity grades: 95% from Sigma-Aldrich/AstaTech and AKSci, and 98% from Leyan (Shanghai Haoyuan Chemexpress) . The 98% specification reduces total impurity burden by approximately 60% relative to the 95% grade (from ≤5% total impurities to ≤2%), directly impacting downstream reaction yields in sensitive catalytic transformations such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

Purity Procurement specification Synthetic yield

Patent-Cited Application Scope: Explicitly Claimed in Azetidinyl Pyrimidine JAK Inhibitor Patent (US 20240002392)

The azetidinyl pyrimidine chemotype encompassing 2-(azetidin-3-yl)-5-methylpyrimidine is explicitly claimed in U.S. Patent Application 20240002392, which discloses compounds useful as inhibitors of Janus kinase (JAK) proteins for the treatment of inflammatory eye diseases (uveitis), cardiovascular diseases, and cancer [1]. While positional isomers such as 4-(azetidin-3-yl)pyrimidine and 5-(azetidin-3-yl)pyrimidine are also described in kinase inhibitor literature, the 2-azetidinyl-5-methyl substitution pattern represents a specifically claimed substructure within the patent's Markush claims, providing directed IP coverage absent from positional isomer filings.

JAK inhibition Kinase patents IP landscape

Optimal Procurement-Driven Application Scenarios for 2-(Azetidin-3-yl)-5-methylpyrimidine


JAK-Targeted Kinase Inhibitor Library Synthesis

Programs constructing focused kinase inhibitor libraries based on the azetidinyl pyrimidine scaffold disclosed in US 20240002392 benefit from the target compound's 2-azetidinyl-5-methyl substitution pattern, which is within the patent's Markush claims [1]. The computed XLogP3-AA of 0 positions this core in a favorable lipophilicity range for oral bioavailability optimization, a 0.4 log unit advantage over the des-methyl analog, potentially reducing the number of subsequent lipophilicity-tuning derivatization steps required in hit-to-lead progression [2].

Metabolic Stability-Focused Medicinal Chemistry Optimization

The 5-methyl group on the pyrimidine ring blocks a primary site of cytochrome P450-mediated oxidative metabolism, a vulnerability that unsubstituted pyrimidine analogs (e.g., 2-(azetidin-3-yl)pyrimidine) face [1]. Procurement of the 5-methylated compound enables medicinal chemistry teams to evaluate metabolic soft-spot mitigation directly, without requiring in-house methylation of the des-methyl precursor—a step that would add synthetic complexity and potentially reduce overall yield [2].

High-Purity Intermediate for Multi-Step Convergent Synthesis

When downstream coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling) are sensitive to amine or halide impurities, the 98% purity grade available from Leyan offers a measurable impurity burden reduction (≤2% vs. ≤5% for the 95% grade) [1]. This directly translates to improved yields in palladium-catalyzed transformations where basic azetidine-derived impurities can poison catalytic cycles, making the higher-purity specification economically justifiable for scale-up campaigns [2].

Structure-Activity Relationship (SAR) Studies on Azetidine Ring Conformational Effects

The azetidine ring adopts a puckered conformation with a defined dihedral angle (~20–30° deviation from planarity), which distinguishes it from the envelope conformation of pyrrolidine and the chair conformation of piperidine [1]. This conformational constraint influences the spatial presentation of the basic nitrogen to kinase hinge regions, making 2-(azetidin-3-yl)-5-methylpyrimidine a valuable comparator for SAR studies investigating the impact of ring size (4- vs. 5- vs. 6-membered saturated N-heterocycles) on kinase selectivity profiles [2].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-5-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.